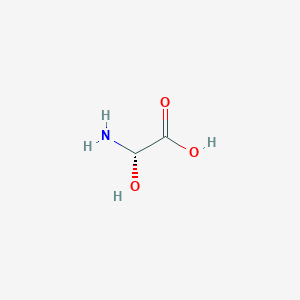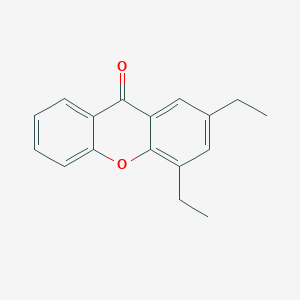
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of two bromine atoms and two ethyl groups attached to a tetrahydropyrene core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene typically involves the bromination of pyrene derivatives. One common method involves the bromination of pyrene with a stoichiometric equivalent of bromine in nitrobenzene, resulting in various brominated isomers, including 1,8-dibromo derivatives . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as quinones.
Reduction Reactions: Hydrogenated derivatives with reduced bromine content.
科学的研究の応用
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its bromine and ethyl substituents. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing for the introduction of various functional groups. The tetrahydropyrene core provides a stable framework for these reactions, facilitating the formation of diverse derivatives.
類似化合物との比較
Similar Compounds
- 1,6-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6-Tribromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6,8-Tetrabromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
Uniqueness
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. The presence of bromine atoms at the 1 and 8 positions allows for selective functionalization, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
137363-47-4 |
|---|---|
分子式 |
C20H20Br2 |
分子量 |
420.2 g/mol |
IUPAC名 |
1,8-dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C20H20Br2/c1-3-11-9-13-5-6-14-10-12(4-2)20(22)16-8-7-15(19(11)21)17(13)18(14)16/h9-10H,3-8H2,1-2H3 |
InChIキー |
GQCWIVIWYRYWCJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C3C(=C1)CCC4=CC(=C(C(=C43)CC2)Br)CC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
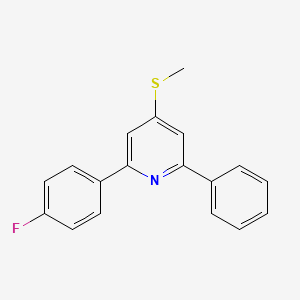

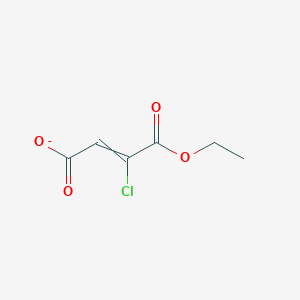
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
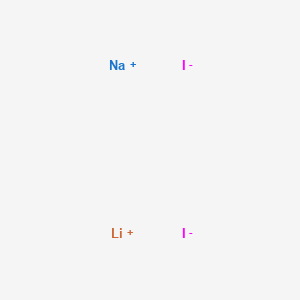
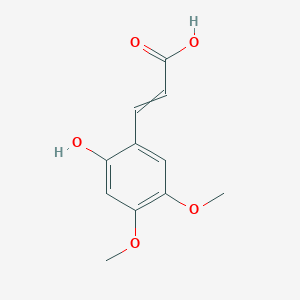
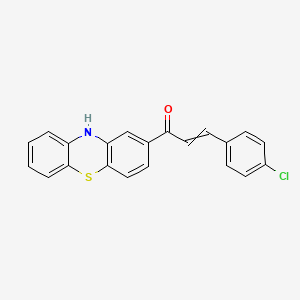
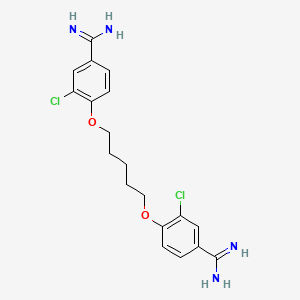
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
